1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O and its molecular weight is 297.322. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound was found to have significant activity on the kinasep70S6Kβ . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to affect a broad range of biochemical pathways . These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Based on the broad range of activities reported for similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-5-6-21-9-12(8-17-21)11-3-2-4-15-7-11/h2-4,7-10H,5-6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRKBLEGGHEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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